molecular formula C2H2BrN3 B8819934 4-bromo-1H-1,2,3-triazole CAS No. 1988796-00-4

4-bromo-1H-1,2,3-triazole

Cat. No.: B8819934
CAS No.: 1988796-00-4
M. Wt: 147.96 g/mol
InChI Key: XNUQYVZLPNJLES-UHFFFAOYSA-N
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Description

Significance of 1,2,3-Triazoles as Versatile Heterocyclic Scaffolds in Organic Chemistry

1,2,3-triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms. frontiersin.orgwikipedia.org This structural motif is not commonly found in nature, yet it has garnered immense attention from synthetic chemists. nih.gov The 1,2,3-triazole ring is aromatic, possessing a stable 6π delocalized electron system, which imparts resistance to oxidation, reduction, and hydrolysis under both acidic and basic conditions. nih.govresearchgate.net

This inherent stability, coupled with the ability to participate in hydrogen bonding, dipole-dipole interactions, and π-stacking, makes the 1,2,3-triazole scaffold an excellent linker for connecting different functional groups. researchgate.net This "click chemistry" functionality, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allows for the straightforward and efficient synthesis of a vast array of complex molecules. nih.govresearchgate.net Consequently, 1,2,3-triazoles are pivotal building blocks in medicinal chemistry, materials science, and agrochemistry. frontiersin.orga2bchem.com

Strategic Importance of Halogenated Triazoles for Chemical Transformations

The introduction of a halogen atom, such as bromine, onto the triazole ring dramatically enhances its synthetic utility. Halogenated triazoles, including 4-bromo-1H-1,2,3-triazole, serve as key intermediates for creating more complex, functionalized molecules. researchgate.net The bromine atom acts as a versatile handle for a variety of chemical transformations.

For instance, the bromine atom can be readily displaced through nucleophilic substitution reactions or participate in metal-catalyzed cross-coupling reactions like the Suzuki and Sonogashira couplings. nih.gov This allows for the introduction of a wide range of substituents, including aryl, alkyl, and other functional groups, at a specific position on the triazole ring. This strategic functionalization is crucial for the development of new pharmaceutical agents and advanced materials. researchgate.net

Historical Development and Evolution of Synthetic Methodologies for 1,2,3-Triazoles

The synthesis of 1,2,3-triazoles dates back to 1888. researchgate.net However, the field was revolutionized by the development of the Huisgen 1,3-dipolar cycloaddition, a reaction between an azide (B81097) and an alkyne. researchgate.net This initial method often produced a mixture of 1,4- and 1,5-disubstituted triazoles. nih.gov

A major breakthrough came with the introduction of copper-catalyzed azide-alkyne cycloaddition (CuAAC) by the groups of Sharpless and Meldal, which provided a highly regioselective route to 1,4-disubstituted 1,2,3-triazoles. researchgate.netresearchgate.net Subsequently, ruthenium-catalyzed reactions were developed to selectively yield 1,5-disubstituted isomers. magtech.com.cn In recent years, research has focused on developing more sustainable and efficient methods, including metal-free syntheses and one-pot reactions from readily available starting materials. frontiersin.orgrsc.org For instance, a one-pot, two-stage strategy has been developed for the synthesis of 4-halo-1,2,3-triazoles from non-activated alkynes and organic azides. beilstein-journals.org

Rationale for Focused Investigation on this compound

The focused investigation on this compound stems from its unique combination of a stable heterocyclic core and a reactive halogen substituent. This combination makes it an exceptionally valuable building block in organic synthesis. The bromine atom at the 4-position provides a reliable site for further functionalization, allowing for the systematic development of molecular libraries for drug discovery and materials science. researchgate.net

Furthermore, the presence of the bromine atom can influence the biological activity of the resulting molecules. nih.gov Research has shown that derivatives of 4-bromo-1-phenyl-1H-1,2,3-triazole exhibit antimicrobial and anti-tuberculosis properties. smolecule.com The specific positioning of the bromine atom can fine-tune the electronic properties and steric profile of the molecule, which is critical for its interaction with biological targets.

Scope and Objectives of Academic Research Pertaining to this compound

Academic research on this compound is broad and multifaceted. Key objectives include:

Development of Novel Synthetic Methods: Researchers are continuously seeking more efficient, cost-effective, and environmentally friendly ways to synthesize this compound and its derivatives. This includes exploring new catalysts and reaction conditions. acs.org

Exploration of Reactivity: A significant portion of research is dedicated to understanding and expanding the range of chemical reactions that this compound can undergo. This includes investigating its utility in various cross-coupling reactions and other transformations.

Drug Discovery and Medicinal Chemistry: A primary focus is the use of this compound as a scaffold for the synthesis of new therapeutic agents. nih.govnih.gov Researchers design and synthesize libraries of derivatives to screen for a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. nih.govjapsonline.com

Materials Science: The unique properties of the triazole ring are being harnessed to create novel polymers and materials with enhanced thermal stability and specific electronic or optical properties. a2bchem.com

Research Findings

Recent studies have highlighted the potential of this compound derivatives in various applications. For example, a series of (R)-1-(2-(4-bromo-2-methoxyphenoxy) propyl)-4-(4-(trifluoromethyl) phenyl)-1H-1,2,3-triazole derivatives were synthesized and showed significant inhibitory activity against the α-glucosidase enzyme, suggesting their potential as anti-diabetic drugs. nih.gov Another study reported the synthesis of novel 1H-1,2,3-triazole analogs via "Click" chemistry and Suzuki-Miyaura cross-coupling reactions, which demonstrated moderate inhibitory potential against carbonic anhydrase-II. nih.govfrontiersin.org

Table 1: Selected Research on this compound Derivatives

Derivative Class Starting Material Key Reactions Investigated Application Reference
(R)-1-(2-(4-bromo-2-methoxyphenoxy) propyl)-4-(4-(trifluoromethyl) phenyl)-1H-1,2,3-triazole (S)-(-) ethyl lactate Mitsunobu reaction, DIBAL-H reduction, "Click" chemistry α-Glucosidase inhibition nih.gov
1H-1,2,3-triazole analogs (S)-(-) ethyl lactate, 4-bromo-2-methoxy phenol "Click" chemistry, Suzuki-Miyaura cross-coupling Carbonic anhydrase-II inhibition nih.govfrontiersin.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2H-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2BrN3/c3-2-1-4-6-5-2/h1H,(H,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNUQYVZLPNJLES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNN=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40593663
Record name 4-Bromo-2H-1,2,3-triazole
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Molecular Weight

147.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40964-56-5, 1988796-00-4
Record name 4-Bromo-2H-1,2,3-triazole
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Record name 4-bromo-1H-1,2,3-triazole
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Record name 4-Bromo-2H-1,2,3-triazole
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Synthetic Strategies and Methodologies for 4 Bromo 1h 1,2,3 Triazole

Direct Halogenation Approaches for 1H-1,2,3-Triazoles

Direct bromination of the pre-formed 1H-1,2,3-triazole ring system presents a straightforward route to 4-bromo-1H-1,2,3-triazole. This approach hinges on the electrophilic substitution at the electron-rich carbon positions of the triazole ring.

Regioselective Bromination at the C-4 Position

The C-4 and C-5 positions of the 1H-1,2,3-triazole ring are susceptible to electrophilic attack. The regioselectivity of bromination can be influenced by the substituents on the triazole ring and the reaction conditions. For the parent 1H-1,2,3-triazole, bromination can lead to a mixture of products, including the 4,5-dibrominated species. The synthesis of 4,5-dibromo-1H-1,2,3-triazole can be achieved through various routes, including high-temperature bromination.

In cases of substituted triazoles, such as 4-aryl-1,2,3-triazoles, the electronic nature of the aryl group plays a pivotal role in directing the regioselectivity of halogenation. acs.orgehu.es For instance, electron-rich aryl substituents can promote electrophilic aromatic substitution on the aryl ring itself, while electron-neutral or electron-withdrawing groups can facilitate halogenation at the triazole C-5 position or ortho-position of the aryl ring depending on the catalytic system. acs.orgehu.es

Catalytic Systems for Direct Bromination

Transition metal-free catalytic systems have been developed for the direct halogenation of 1,2,3-triazoles. One such system employs potassium halides (like KBr) in conjunction with Oxone as an oxidant at ambient temperature. rsc.org This method offers a convenient and efficient way to achieve oxidative halogenation of 4-aryl-1,2,3-triazoles, yielding the corresponding halogenated products in good to excellent yields. rsc.org

Palladium catalysis has also been explored for the selective C-H halogenation of 4-aryl-1,2,3-triazoles. acs.orgehu.es The triazole moiety can act as a directing group, guiding the halogenation to the ortho-position of the aryl substituent. acs.orgscielo.br The choice of the halogenating agent, such as N-bromosuccinimide (NBS), and the palladium catalyst system are crucial for achieving high selectivity. acs.orgehu.esresearchgate.net Mechanistic studies suggest the involvement of a triazole-containing palladacycle intermediate in these transformations. acs.orgehu.es

Cycloaddition Reactions in the Synthesis of this compound Precursors

Cycloaddition reactions, particularly the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne, are fundamental to the synthesis of the 1,2,3-triazole core. scielo.bracs.org By using appropriately substituted starting materials, this powerful reaction can be adapted to produce this compound and its derivatives.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Routes

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regioselective variant of the Huisgen cycloaddition, typically yielding 1,4-disubstituted 1,2,3-triazoles. scielo.bracs.orgfrontiersin.org To synthesize 4-bromotriazoles via this route, a bromo-substituted alkyne is a key starting material.

A notable strategy involves the use of bromo(phosphoryl)ethyne as a bromoethyne (B3344055) equivalent. acs.orgacs.orgresearchgate.net A one-shot dephosphorylative CuAAC of this reagent with an azide affords 4-bromotriazoles. acs.orgresearchgate.net This method provides a regiodivergent synthesis, as direct CuAAC without the dephosphorylation step can lead to 5-bromo-4-phosphoryltriazoles. acs.orgresearchgate.net The reaction conditions, including the choice of copper catalyst (e.g., CuI) and additives, are critical for controlling the regioselectivity. acs.orgacs.orgresearchgate.net

The CuAAC reaction is known for its broad substrate scope and functional group tolerance, making it a versatile tool in organic synthesis. rsc.orgbeilstein-journals.org The development of visible-light-promoted CuAAC reactions further enhances its applicability by allowing for milder reaction conditions. rsc.org

Table 1: Examples of CuAAC Reactions for Bromotriazole Synthesis

Alkyne PrecursorAzideCatalyst SystemProductKey FeatureReference
Bromo(phosphoryl)ethyneOrganic AzideCuI4-BromotriazoleOne-shot dephosphorylative cycloaddition acs.orgacs.orgresearchgate.net
Bromo(phosphoryl)ethyneOrganic AzideCuI/Cu(OAc)₂5-Bromo-4-phosphoryltriazoleDirect cycloaddition without dephosphorylation acs.orgresearchgate.net

Other Transition Metal-Catalyzed Cycloadditions for Bromotriazole Synthesis

While copper is the most common catalyst for azide-alkyne cycloadditions, other transition metals such as ruthenium and iridium have also been employed. acs.orgresearchgate.netresearchgate.net Ruthenium catalysts, for instance, are known to favor the formation of 1,5-disubstituted 1,2,3-triazoles. acs.org The use of different metal catalysts can thus provide access to different regioisomers of brominated triazoles that may not be accessible through CuAAC. Research into iridium-catalyzed reactions has also shown promise for the regioselective synthesis of bromotriazoles. researchgate.net The exploration of various transition metal catalysts continues to expand the synthetic toolbox for accessing diverse triazole structures. acs.orgresearchgate.net

Metal-Free Cycloaddition Strategies

In recent years, there has been a growing interest in developing metal-free synthetic methods to avoid potential metal contamination in the final products. Metal-free [3+2] cycloaddition reactions provide an alternative route to 1,2,3-triazoles. organic-chemistry.orgbeilstein-journals.org These reactions often require thermal conditions or the use of highly reactive substrates. bhu.ac.in

For the synthesis of 4-aryl-NH-1,2,3-triazoles, a metal-free, three-component reaction of aldehydes, nitromethane, and sodium azide in the presence of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has been reported. acs.org While this specific method does not directly yield 4-bromotriazoles, it demonstrates the potential of metal-free strategies for constructing the triazole core, which could be subsequently brominated. Another metal-free approach involves the multi-component reaction of phosphonium (B103445) salts, aldehydes, and sodium azide. organic-chemistry.org These developments highlight the ongoing efforts to create more sustainable and diverse synthetic pathways to functionalized 1,2,3-triazoles.

Functional Group Interconversions Leading to this compound

The creation of this compound can be efficiently accomplished by modifying existing triazole structures. This involves either the direct replacement of other halogens or the chemical manipulation of side chains on a pre-formed triazole ring.

A key strategy in synthesizing this compound involves the transformation of other halogenated triazoles. For instance, a regioselective alkylation reaction with 4,5-dibromo-1,2,3-triazole can be employed. scielo.br The bromine atoms in this starting material can be selectively transformed into different functional groups, providing a pathway to 4-substituted 2-alkyl-1,2,3-triazoles. scielo.br This highlights the potential for converting a di-halogenated precursor into a mono-brominated target compound through selective reactions.

The synthesis of this compound can also be achieved by manipulating the side chains of an already formed triazole ring. For example, a process-controlled, regiodivergent copper-catalyzed reaction has been reported for the synthesis of 4-bromo- and 5-bromo-triazoles. acs.org This method utilizes the cycloaddition between bromo(phosphoryl)ethyne and an azide, where a subsequent dephosphorylation step yields the 4-bromo-1,2,3-triazole. acs.org

Another approach involves the use of 4-bromoacetyl-1H-1,2,3-triazoles as key intermediates. clockss.org While these compounds are already brominated at a side chain, their reactivity towards various reagents demonstrates the principle of building complexity from a pre-formed, functionalized triazole core. For instance, the reaction of 2-bromo-1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-one with benzylamine (B48309) leads to the formation of 2,5-bis(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)pyrazine, showcasing the transformation of the bromoacetyl group. clockss.org

Transformation of Other Halogenated Triazoles

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of 1,2,3-triazole derivatives to reduce environmental impact. These approaches focus on the use of environmentally benign solvents and catalysts.

Water has emerged as a successful green solvent for the synthesis of 1,2,3-triazoles. consensus.appbohrium.com The use of water as a solvent, often in combination with recyclable catalysts like copper nanoparticles, offers a sustainable alternative to traditional organic solvents. consensus.app For example, copper nanoparticles on charcoal (Cu/C) have been used to catalyze three-component coupling reactions in water, yielding 1,2,3-triazole derivatives with high regioselectivity and excellent yields. consensus.app This method also allows for the catalyst to be recycled multiple times without significant loss of activity. consensus.app

Another green approach involves the use of deep eutectic solvents (DES). A novel Cu(II)-acidic deep eutectic solvent (Cu(II)-ADES), which combines a copper salt, choline (B1196258) chloride, and gallic acid, has been developed as an efficient and green multifunctional catalytic solvent system for the synthesis of 1,4-disubstituted 1,2,3-triazoles. consensus.app Furthermore, the use of ultrasound has been shown to be an efficient, non-conventional energy source for promoting these reactions under mild conditions. mdpi.comacs.org

The following table summarizes some green chemistry approaches for the synthesis of 1,2,3-triazole derivatives:

Green Chemistry ApproachCatalyst/Solvent SystemKey Advantages
Water as Solvent Copper nanoparticles on charcoal (Cu/C)High regioselectivity, excellent yields, catalyst recyclability. consensus.app
Deep Eutectic Solvents Cu(II)-acidic deep eutectic solvent (Cu(II)-ADES)Efficient, green, multifunctional catalytic system. consensus.app
Ultrasound-Assisted Synthesis Cu(I) complex in aqueous mediumShort reaction times, high conversions, mild conditions. mdpi.comacs.org

Optimization of Reaction Conditions and Yields for High-Purity Synthesis

Optimizing reaction conditions is crucial for achieving high yields and purity in the synthesis of this compound and its derivatives. This involves careful control of parameters such as temperature, catalyst loading, and solvent choice.

In the copper-catalyzed synthesis of 4-CF3-1,2,3-triazoles, a screening study revealed that the optimal conditions involved using CuI (10 mol%), 1,10-phenanthroline (B135089) (10 mol%), and DBU (2.0 eq.) in CH3CN at 65 °C for 4 hours, which resulted in a 95% yield. mdpi.com This demonstrates the significant impact of catalyst, ligand, base, and temperature on the reaction outcome. The study also showed that reducing the amount of the base DBU to 2.0 equivalents did not negatively affect the yield. mdpi.com

For ultrasound-assisted synthesis in an aqueous medium, it was found that the best results were achieved with a 1 mol% catalyst loading for 30 minutes. acs.org Decreasing the reaction time and ultrasound power while maintaining the catalyst loading led to only moderate conversions. acs.org This highlights the importance of reaction time and energy input in optimizing these reactions.

The table below presents optimized conditions for the synthesis of a substituted 1,2,3-triazole, illustrating the impact of various parameters on the reaction yield.

EntryCatalyst (mol%)Ligand (mol%)Base (eq.)SolventTemperature (°C)Time (h)Yield (%)
1CuI (10)-DBUDMF100-No product
2CuI--DMF--<50
3CuI1,10-phenanthrolineDBUCH3CN>35437
4CuI (10)1,10-phenanthroline (10)DBU (2.0)CH3CN65495
5CuBr1,10-phenanthrolineDBUCH3CN654Lower Yield
6CuCl1,10-phenanthrolineDBUCH3CN654Lower Yield
7Cu(OAc)21,10-phenanthrolineDBUCH3CN654Lower Yield
8CuSO4·5H2O1,10-phenanthrolineDBUCH3CN654Lower Yield

Data adapted from a study on the synthesis of 1-phenyl-4-trifluoromethyl-1,2,3-triazole. mdpi.com

Chemical Reactivity and Mechanistic Studies of 4 Bromo 1h 1,2,3 Triazole

Nucleophilic Substitution Reactions Involving the C-4 Bromine Atom

The bromine atom at the C-4 position of the 1,2,3-triazole ring is amenable to various nucleophilic substitution reactions, making it a key site for molecular diversification. These reactions include transition metal-catalyzed cross-couplings, aminations, alkylations, thiolations, and alkoxylations.

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The 4-bromo-1H-1,2,3-triazole core readily participates in several such reactions, including the Suzuki, Stille, Sonogashira, and Negishi couplings. vulcanchem.com

Palladium catalysts are widely employed for cross-coupling reactions involving 4-bromo-1H-1,2,3-triazoles. smolecule.comorganic-chemistry.org The Suzuki-Miyaura coupling, in particular, has been extensively studied for the arylation of the triazole ring.

Suzuki-Miyaura Coupling: This reaction typically involves the coupling of the this compound with various arylboronic acids. nih.govfrontiersin.org For instance, the Suzuki-Miyaura reaction of this compound derivatives with different arylboronic acids has been successfully carried out in an aqueous medium using Pd(OAc)₂ as the catalyst and K₂CO₃ as the base, affording a series of novel 1H-1,2,3-triazole analogs in good yields (82–91%). nih.govfrontiersin.org The reaction conditions are generally mild, and the methodology tolerates a range of functional groups on the arylboronic acid. nih.govfrontiersin.org In some cases, N-2 alkylation of 4-bromo-NH-1,2,3-triazoles followed by a Suzuki cross-coupling reaction provides an efficient route to 2,4,5-trisubstituted triazoles. organic-chemistry.org The use of specific ligands, such as those based on α-aminophosphonates containing a 1,3,4-oxadiazole (B1194373) moiety, can enhance the efficiency of the palladium-catalyzed Suzuki-Miyaura coupling. academie-sciences.fr

Table 1: Examples of Palladium-Catalyzed Suzuki-Miyaura Coupling with this compound Derivatives

Entry Triazole Derivative Boronic Acid Catalyst/Base Solvent Yield (%) Reference
1 (R)-1-(2-(4-Bromo-2-methoxyphenoxy)propyl)-4-phenyl-1H-1,2,3-triazole Various arylboronic acids Pd(OAc)₂ / K₂CO₃ THF:H₂O 82-91 nih.govfrontiersin.org
2 2-Substituted 4-bromo-1,2,3-triazoles Arylboronic acids Not specified Not specified Not specified organic-chemistry.org
3 4-Alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazole 4-(N,N-diphenylamino)phenylboronic acid Pd(PPh₃)₄ / K₂CO₃ Toluene (B28343)/H₂O/EtOH Not specified researchgate.net
4 5-(4-bromophenyl)-4,6-dichloropyrimidine Various arylboronic acids Pd(PPh₃)₄ / K₃PO₄ 1,4-Dioxane Good mdpi.com

Stille Coupling: The Stille reaction provides an alternative method for C-C bond formation. Studies have compared the efficiency of Stille and Suzuki reactions for the functionalization of halotriazoles under solvent-free conditions, with the Suzuki method often being preferred. researchgate.net

Sonogashira Coupling: The Sonogashira coupling enables the introduction of alkyne moieties. smolecule.com This reaction involves the coupling of a terminal alkyne with the this compound, typically catalyzed by a palladium complex and a copper(I) co-catalyst. organic-chemistry.orgmdpi.com A one-pot, three-step protocol involving a Sonogashira cross-coupling has been developed for the synthesis of polysubstituted 4-(1H-pyrazol-4-yl)-1H-1,2,3-triazoles. researchgate.net

Negishi Coupling: The Negishi coupling, which utilizes organozinc reagents, is another valuable tool. vulcanchem.com Nickel-catalyzed Negishi cross-coupling has been successfully used to functionalize 4-organochalcogenoyl-1H-1,2,3-triazoles at the 4-position. researchgate.net Additionally, a Negishi approach has been developed for the synthesis of 1,5-disubstituted 3-amino-1H-1,2,4-triazoles. nih.gov

Copper catalysts are also effective in mediating cross-coupling reactions of 4-bromo-1H-1,2,3-triazoles. acs.org The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click chemistry" and is widely used for the synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.govacs.orgcsic.esbeilstein-journals.org While this reaction typically forms the triazole ring itself, copper catalysis can also be involved in subsequent functionalization. For instance, a process-controlled regiodivergent copper-catalyzed reaction has been reported for the synthesis of 4-bromo- and 5-bromotriazoles. acs.org Furthermore, copper-mediated cross-coupling of (E)-alk-1-enyldisiamylboranes with (trimethylsilyl)ethynyl bromide is a key step in a one-pot synthesis of 1-arylmethyl-4-[(E)-alk-1-enyl]-1H-1,2,3-triazoles. researchgate.net

Besides palladium and copper, other transition metals can mediate coupling reactions. For example, ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) provides access to 1,5-disubstituted 1,2,3-triazoles. researchgate.net Nickel-catalyzed Negishi cross-coupling has also been employed for the functionalization of triazoles. researchgate.net

Amination: The bromine atom at the C-4 position can be substituted by various amines. Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides, including pyrazoles and imidazoles, has been demonstrated. acs.org Buchwald-Hartwig amination is a powerful method for this transformation, and has been used to synthesize 5-(het)arylamino-1,2,3-triazoles from the corresponding 5-halo-1,2,3-triazoles. mdpi.com

Alkylation: Alkylation reactions can occur at the nitrogen atoms of the triazole ring. The reaction of 4-bromo-NH-1,2,3-triazoles with alkyl halides in the presence of a base like potassium carbonate in DMF leads to regioselective N-2 substitution. organic-chemistry.orgiosrjournals.org The bromine substituent plays a crucial role in directing the alkylation to the N-2 position. organic-chemistry.org Subsequent removal of the bromine via hydrogenation or its use in cross-coupling reactions allows for the synthesis of various polysubstituted triazoles. organic-chemistry.orgiosrjournals.org The alkylation of unsymmetrical 4,5-disubstituted-1,2,3-triazoles can produce a mixture of N-1, N-2, and N-3 isomers. arkat-usa.orgekb.eg

Table 2: Examples of Amination and Alkylation Reactions

Reaction Type Substrate Reagent Catalyst/Base Product Reference
Amination 4-bromo-1H-imidazole Various amines Pd catalyst / LHMDS 4-aminoimidazoles acs.org
Amination 5-halo-1,2,3-triazoles (Het)aryl amines [(THP-Dipp)Pd(cinn)Cl] / t-BuONa 5-(het)arylamino-1,2,3-triazoles mdpi.com
Alkylation 4-bromo-NH-1,2,3-triazoles Alkyl halides K₂CO₃ 2-substituted 4-bromo-1,2,3-triazoles organic-chemistry.orgiosrjournals.org
Alkylation 4-(4-bromo-2-fluorophenyl)-1,2,3-triazole Benzyl (B1604629) bromide Bu₄NBr Mixture of N-1 and N-2 isomers arkat-usa.org

The C-4 bromine atom can also be displaced by sulfur and oxygen nucleophiles.

Thiolation: The reaction of 4,5-dibromo-1,2,3-triazole derivatives with butyllithium (B86547) followed by quenching with disulfides leads to the formation of the corresponding 5-substituted-4-bromo-1,2,3-triazoles, including those with a methylsulfanyl group. rsc.org This indicates the feasibility of introducing sulfur-containing moieties onto the triazole ring.

Alkoxylation: Palladium-catalyzed alkoxylation of 2-aryl-1,2,3-triazoles has been reported. ehu.es Additionally, the Mitsunobu reaction, which involves the reaction of an alcohol with a nucleophile in the presence of a phosphine (B1218219) and an azodicarboxylate, has been used to synthesize precursors for 1H-1,2,3-triazole analogs, demonstrating a method for introducing alkoxy groups. frontiersin.org

Copper-Catalyzed Cross-Couplings

Amination and Alkylation Reactions

Metalation and Subsequent Electrophilic Quenching Reactions

The presence of the bromine atom and acidic N-H proton on the this compound ring provides multiple sites for metalation, enabling the introduction of a wide array of electrophiles for further functionalization.

Lithiation and Grignard Reagent Formation

Lithiation of the 1,2,3-triazole ring is a key strategy for creating a nucleophilic carbon center. For N-substituted 4,5-dibromo-1,2,3-triazoles, treatment with butyllithium at low temperatures results in a bromine-lithium exchange, selectively occurring at the C-5 position. rsc.org The resulting lithiated intermediate can be trapped with various electrophiles. rsc.org While direct lithiation of the C-H bond in 1H-1,2,3-triazoles is possible, the process can be complicated by the acidity of the N-H proton. sci-hub.st Deprotonation at the nitrogen atom often occurs first, and subsequent deprotonation at a carbon atom may require stronger bases or specific directing groups. researchgate.net In some cases, lithiated triazole intermediates, particularly those with electron-withdrawing groups on the nitrogen, can be unstable and decompose even at low temperatures through nitrogen extrusion. researchgate.net

The formation of Grignard reagents from bromo-triazoles allows for subsequent cross-coupling reactions. While direct Grignard formation from this compound can be challenging, related transformations utilizing Grignard reagents like methylmagnesium chloride (MeMgCl) in the presence of azides and N-halosuccinimides have been used to generate halogenated triazoles in a one-pot synthesis. beilstein-journals.org

Table 1: Electrophilic Quenching of Lithiated 1,2,3-Triazoles This table is based on data for N-substituted 4,5-dibromo-1,2,3-triazoles, which serve as a model for the reactivity of the 4-bromo congener.

Lithiated SubstrateElectrophileQuenched ProductYield (%)
1-Benzyl-4-bromo-5-lithio-1H-1,2,3-triazoleDimethyl disulfide1-Benzyl-4-bromo-5-(methylthio)-1H-1,2,3-triazole91.5% rsc.org
2-Methoxymethyl-4-bromo-5-lithio-2H-1,2,3-triazoleCarbon dioxide4-Bromo-2-(methoxymethyl)-2H-1,2,3-triazole-5-carboxylic acid83% rsc.org
2-Methoxymethyl-4-bromo-5-lithio-2H-1,2,3-triazoleBenzophenone(4-Bromo-2-(methoxymethyl)-2H-1,2,3-triazol-5-yl)diphenylmethanol93% rsc.org
2-Methoxymethyl-4-bromo-5-lithio-2H-1,2,3-triazoleAqueous ammonium (B1175870) chloride4-Bromo-2-(methoxymethyl)-2H-1,2,3-triazole71% rsc.org

Transmetalation Processes

Transmetalation reactions significantly broaden the synthetic utility of metalated triazoles. For instance, a copper/palladium transmetalation relay catalysis enables a three-component reaction between an azide (B81097), an alkyne, and an aryl halide to produce 1,4,5-trisubstituted 1,2,3-triazoles. organic-chemistry.org Another useful transmetalation sequence involves the conversion of a lithium-triazole species to a zinc-triazole intermediate, which can then react with aryl azides. organic-chemistry.org Furthermore, tin/copper transmetalation has been employed for the synthesis of fully functionalized triazoles, demonstrating the versatility of these intermediates as potent nucleophilic reagents. acs.org These processes allow for the formation of complex triazole structures that would be difficult to access through direct methods. acs.orgrsc.org

Electrophilic and Radical Reactions on the Triazole Ring System

The electron-rich nature of the 1,2,3-triazole ring, a consequence of its 6π delocalized electron system, makes it generally resistant to electrophilic attack. acs.orgbhu.ac.in Such substitutions typically require harsh conditions or the presence of powerful electron-releasing groups on the ring. bhu.ac.in When reactions do occur, electrophilic substitution can happen at either a nitrogen or carbon atom. nih.gov Bromination of the parent 1,2,3-triazole, for example, is slow but can be facilitated by a catalyst to yield 4,5-dibromo-1,2,3-triazole. bhu.ac.in

Radical reactions offer an alternative pathway for functionalizing the triazole core. Copper-catalyzed reactions involving radical processes have been utilized to synthesize 2,4,5-triaryl-1,2,3-triazoles from bis(arylhydrazones). scispace.com Additionally, photoredox catalysis has been shown to generate radicals that can react with the triazole ring to form fused heterocyclic systems, such as 1,2,3-triazoloquinoxalines. mdpi.com

Ring-Opening and Rearrangement Pathways

Under certain conditions, the 1,2,3-triazole ring can undergo cleavage and rearrangement, most notably through denitrogenative pathways. These transformations are particularly important for NH-1,2,3-triazoles, including the 4-bromo derivative. rsc.org The process is often initiated by the installation of an electron-withdrawing group at the N1 or N2 position, such as an acyl or sulfonyl group. rsc.orgrsc.org Acid-mediated ring-opening of these N-acylated intermediates generates a vinyl cation, which then loses molecular nitrogen and can be trapped by various nucleophiles or undergo cyclization. rsc.org For example, treating NH-1,2,3-triazoles with acyl halides at elevated temperatures leads to ring cleavage and the formation of β-enamido halides. rsc.org Similarly, thermal or photochemical reactions can induce the extrusion of nitrogen, leading to various rearranged products. bhu.ac.indcu.ie

Table 2: Examples of Denitrogenative Ring-Opening Reactions of NH-1,2,3-Triazoles

NH-TriazoleReagentsKey IntermediateProduct Type
4-Aryl-NH-1,2,3-triazole1. Triflic anhydride, DTBMP; 2. Alkene, Rh(II) catalystN-Triflyl-1,2,3-triazole2,3-Dihydropyrrole rsc.org
NH-1,2,3-triazoleAcyl halide (excess), heatN-Acyl-1,2,3-triazoleβ-Enamido halide rsc.org
NH-1,2,3-triazoleTriphosgene, then nucleophile (e.g., amine, alcohol)N-Carbamoyl chlorideN-Alkenyl carbamate/urea rsc.org
N-bis(trifluoromethyl)phenyl-4-phenyl-1,2,3-triazoleLDA, warm to RTLithiated ketenimineAmidine researchgate.net

Acid-Base Chemistry and Tautomeric Considerations Affecting Reactivity

The 1,2,3-triazole system exists in a tautomeric equilibrium between 1H-, 2H-, and 4H-forms, with the 2H-tautomer generally being the most prevalent in aqueous solution for the parent compound. bhu.ac.innih.gov The presence of the bromine atom at C4 in this compound influences the electronic distribution and the acidity of the N-H proton. The molecule possesses both acidic (N-H) and basic (pyridine-type nitrogen) sites.

This tautomerism has significant consequences for reactivity, particularly in substitution reactions like N-alkylation. bhu.ac.in Alkylation can occur at different nitrogen atoms, and the ratio of the resulting isomers depends on the alkylating agent, base, and solvent used. organic-chemistry.org For instance, the reaction of 4-bromo-NH-1,2,3-triazoles with alkyl halides in the presence of potassium carbonate in DMF leads to regioselective N-2 alkylation. organic-chemistry.org The bromine substituent plays a crucial role in directing the alkylation to the N-2 position, effectively suppressing other undesired alkylation pathways. organic-chemistry.org This regioselectivity is vital for the synthesis of specifically substituted triazoles, which can then be further modified, for example, through Suzuki cross-coupling at the C-4 position after the bromine is removed or substituted. organic-chemistry.org

Photochemical and Electrochemical Transformations

The 1,2,3-triazole ring is amenable to both photochemical and electrochemical manipulations, opening avenues to novel structures and reaction mechanisms.

Visible-light-promoted denitrogenative transformations of 1,2,3-triazoles can occur even without a traditional external photocatalyst. nih.govacs.org Mechanistic studies suggest these reactions are initiated by the formation of an electron donor-acceptor (EDA) complex between the triazole and an amine base, such as N,N-diisopropylethylamine (DIPEA). nih.govacs.org Furthermore, photoredox catalysis using iridium or copper complexes can initiate radical-based cyclizations to form fused ring systems. mdpi.comresearchgate.net Other photochemical rearrangements can depend on the degree of unsaturation and the substituents present on the triazole ring system. dcu.ie

Electrochemical methods provide an environmentally friendly approach for synthesizing and modifying triazoles. nih.govsioc-journal.cn Electro-oxidative cyclization pathways have been developed to construct 1,2,4-triazole (B32235) scaffolds from hydrazones and amines under mild, transition-metal-free conditions. nih.govsioc-journal.cn The electrochemical oxidation of catechols bearing triazole fragments has been studied, indicating the triazole moiety can influence the redox properties of the molecule. beilstein-journals.org Sequential electrochemical-photochemical processes have also been designed, where an initial electrochemical coupling is followed by a photochemical step that induces nitrogen extrusion and cyclization to form fused heterocyclic products like 1,2,4-triazolo-[4,3-a]pyrazines. bohrium.com

Advanced Spectroscopic and Structural Characterization of 4 Bromo 1h 1,2,3 Triazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 4-bromo-1H-1,2,3-triazole derivatives, providing detailed information about the chemical environment of each nucleus.

¹H and ¹³C NMR spectra offer fundamental insights into the molecular structure. In derivatives of this compound, the chemical shifts are influenced by the substituents on the triazole ring and any attached moieties. For instance, in the ¹H NMR spectrum of [1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl]methyl 2-(4-nitrophenoxy)acetate in CDCl₃, the single proton of the triazole ring appears as a singlet at 8.03 ppm. nih.gov The protons of the 4-bromophenyl group exhibit doublets at 7.59 ppm and 7.66 ppm. nih.gov

For a 1-(4-bromophenyl)-4-phenyl-1H-1,2,3-triazole, the triazole proton signal is observed at a downfield shift of 9.34 ppm in DMSO-d6. rsc.org The chemical shifts of protons on substituted phenyl rings attached to the triazole core are also diagnostic. For example, in 5-bromo-4-(3,4-dichlorophenyl)-1H-1,2,3-triazole, the aromatic protons appear in the range of 7.78-8.05 ppm in DMSO-d6. rsc.org

The ¹³C NMR spectra provide complementary information. For 1-(4-bromophenyl)-4-phenyl-1H-1,2,3-triazole, the carbon atoms of the triazole ring and the attached phenyl groups resonate at distinct chemical shifts, with values including 148.0, 136.3, 133.3, 130.6, 129.5, 128.8, 125.8, 122.4, 121.8, and 120.1 ppm in DMSO-d6. rsc.org The specific chemical shifts can vary significantly based on the electronic nature of the substituents.

Table 1: Selected ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Derivatives

CompoundSolvent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
[1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl]methyl 2-(4-nitrophenoxy)acetateCDCl₃8.03 (s, 1H, triazole-H), 7.66 (d, 2H, Ar-H), 7.59 (d, 2H, Ar-H), 5.43 (s, 2H, CH₂), 4.76 (s, 2H, CH₂)Data not fully available in provided search results nih.gov
1-(4-bromophenyl)-4-phenyl-1H-1,2,3-triazoleDMSO-d69.34 (s, 1H), 7.94 (d, 4H), 7.86 (d, 2H), 7.51 (t, 2H), 7.40 (t, 1H)148.0, 136.3, 133.3, 130.6, 129.5, 128.8, 125.8, 122.4, 121.8, 120.1 rsc.org
5-bromo-4-(3,4-dichlorophenyl)-1H-1,2,3-triazoleDMSO-d68.05 (d, 1H), 7.82-7.87 (m, 1H), 7.78-7.82 (m, 1H)133.3, 132.5, 132.2, 132.1, 131.7, 130.0, 128.9, 127.4 rsc.org
5-bromo-4-(2-fluorophenyl)-1H-1,2,3-triazoleCDCl₃13.51 (s, 1H, NH), 7.68 (td, 1H), 7.37-7.45 (m, 1H), 7.12-7.25 (m, 2H)159.57 (d), 137.8, 131.42 (d), 130.5, 124.34 (d), 121.6, 116.22 (d), 115.41 (d) rsc.org

To unambiguously assign the proton and carbon signals and to determine the connectivity within complex derivatives, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. It is crucial for identifying adjacent protons in substituted aromatic rings or alkyl chains attached to the triazole. For instance, COSY spectra can confirm the connectivity of protons within a phenyl group attached to the triazole ring. ncl.res.in

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹JCH). columbia.edu This is a highly sensitive method for assigning carbon signals based on their attached protons. ipb.pt For example, the signal for the triazole C-H carbon can be definitively identified by its correlation to the triazole proton signal.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons over two to three bonds (²JCH and ³JCH), and sometimes four bonds. columbia.edu This is vital for establishing the connectivity between different fragments of the molecule. For example, an HMBC experiment can show a correlation between the protons of a substituent and the carbon atoms of the triazole ring, confirming the point of attachment. ncl.res.inarkat-usa.org In some cases, the lack of a correlation can also be structurally informative. arkat-usa.org

The combined application of these 2D NMR techniques allows for the complete and unambiguous structural assignment of even complex this compound derivatives. ipb.ptacs.org

Detailed Analysis of Proton (¹H) NMR and Carbon (¹³C) NMR Chemical Shifts

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular formula of a compound. umich.edu By measuring the mass-to-charge ratio (m/z) with very high accuracy (typically to within 5 ppm), HRMS allows for the unambiguous determination of the elemental composition. frontiersin.org This is particularly important for confirming the successful synthesis of a target molecule and for differentiating between compounds with the same nominal mass. Techniques like Electrospray Ionization (ESI) are commonly used to generate ions for analysis. rsc.orgumich.edu For example, the HRMS (ESI+) analysis of (R)-1-(2-(4-bromo-2-methoxyphenoxy)propyl)-4-phenyl-1H-1,2,3-triazole found an [M+H]⁺ ion at m/z 388.0661, which corresponds to the calculated value of 388.0664 for the formula C₁₈H₁₉⁷⁹BrN₃O₂. frontiersin.org

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy : IR spectroscopy is particularly useful for identifying characteristic functional groups. In derivatives of this compound, key vibrational bands include N-H stretching (if present), C-H stretching of the triazole ring and any aromatic or aliphatic substituents, and C=C and C=N stretching vibrations within the heterocyclic and aromatic rings. For instance, in (R)-1-(2-(4-bromo-2-methoxyphenoxy)propyl)-4-phenyl-1H-1,2,3-triazole, characteristic IR bands are observed at 1498, 1265, 1128, and 732 cm⁻¹. frontiersin.org The C-Br stretching vibration typically appears in the lower frequency region of the spectrum.

Raman Spectroscopy : Raman spectroscopy provides complementary information to IR spectroscopy. The vibrational modes of the 1,2,3-triazole ring itself can be studied using Raman spectroscopy. researchgate.net Theoretical calculations, such as those using Density Functional Theory (DFT), are often employed to aid in the assignment of the observed vibrational bands in both IR and Raman spectra. dnu.dp.uadnu.dp.ua

Table 2: Characteristic Vibrational Frequencies (cm⁻¹) for selected this compound Derivatives

CompoundTechniqueCharacteristic Frequencies (cm⁻¹)Reference
(R)-1-(2-(4-Bromo-2-methoxyphenoxy)propyl)-4-phenyl-1H-1,2,3-triazoleIR (solid)1498, 1265, 1128, 732 frontiersin.org
(R)-4-(1-(2-(4-Bromo-2-methoxyphenoxy)propyl)-1H-1,2,3-triazol-4-yl)anilineIR (solid)3380, 1586, 1496, 1268, 1130, 842, 736 frontiersin.org
1,2,3-triazoleIRVarious bands characteristic of the ring structure. researchgate.net
1,2,3-triazoleRamanVarious bands characteristic of the ring structure. researchgate.net

X-ray Crystallography for Solid-State Molecular Architecture Elucidation

X-ray crystallography provides the most definitive structural information for compounds that can be obtained as single crystals. It allows for the precise determination of the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsion angles. iucr.org This technique is invaluable for confirming the regiochemistry of substitution on the triazole ring and for understanding the intermolecular interactions that govern the crystal packing. clockss.org

Table 3: Selected Crystallographic Data for a 1-(4-bromophenyl)-1H-1,2,3-triazole Derivative

ParameterValueReference
Crystal SystemMonoclinic iucr.org
Space GroupP2₁/n iucr.org
Dihedral Angle (Bromophenyl-Triazole)23.5 (1)° nih.goviucr.org
Key Intermolecular InteractionsC-H···O, C-H···N, π-π, Br-π iucr.org

Intermolecular Interactions and Crystal Packing

The supramolecular architecture of this compound and its derivatives in the solid state is dictated by a complex interplay of non-covalent interactions. X-ray crystallography studies reveal that hydrogen bonding, halogen bonding, and π–π stacking are the primary forces governing the crystal packing.

In derivatives of this compound, a variety of hydrogen bonds contribute to the structural cohesion. These include weak intermolecular C—H⋯O and C—H⋯N contacts, which have been confirmed through Hirshfeld surface analysis to link molecules into extensive three-dimensional networks. iucr.orgnih.govresearchgate.net In structures containing sulfur, N—H⋯S hydrogen bonds are also observed, which can consolidate the crystal packing into features like double chains. csic.es

A defining feature, owing to the presence of the bromine substituent, is the significant role of halogen bonding. The bromine atom can act as a halogen bond donor, forming strong, linear C—Br⋯N interactions with the nitrogen atoms of the triazole ring of adjacent molecules. mdpi.comacs.org In some Schiff-base-containing triazole derivatives, these C−Br···N halogen bonds are the dominant interactions responsible for molecular self-organization into distinct structural motifs. acs.org For example, in the crystal structure of 4,5,6,7-Tetrabromo-1H-benzotriazole (TBBT), a related derivative, the Br atoms adjacent to the triazole ring act as effective halogen bond donors. mdpi.com Additionally, Br⋯π interactions, where the bromine atom interacts with the π-electron system of an adjacent aromatic ring, further stabilize the crystal lattice. iucr.orgnih.gov

Aromatic π–π stacking is another crucial interaction, particularly in derivatives containing phenyl or other aromatic groups. These interactions can occur between the triazole ring and an adjacent phenyl ring or between two phenyl rings of neighboring molecules. iucr.orgnih.goviucr.org The combination of these varied intermolecular forces—hydrogen bonds, halogen bonds, and π–π stacking—results in the formation of robust supramolecular assemblies, such as infinite chains and complex three-dimensional networks. iucr.orgmdpi.comiucr.org

Table 1: Examples of Intermolecular Interactions in this compound Derivatives
Interaction TypeExample DerivativeGeometric ParametersReference
Halogen Bond (Br···N)4,5,6,7-Tetrabromo-1H-benzotriazoleDistance: 3.071(3) Å; Angle (C−Br∙∙∙N): 172.31(9)° mdpi.com
π–π Stacking[1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl]methyl 2-(4-nitrophenoxy)acetateCentroid-Centroid Distance: 3.723(16) Å iucr.orgnih.gov
Br–π Interaction[1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl]methyl 2-(4-nitrophenoxy)acetateBr···Centroid Distance: 3.787(11) Å iucr.orgnih.gov
Hydrogen Bond (N-H···S)3-(adamantan-1-yl)-4-(2-bromo-4-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thioneForms double chains propagating along the a-axis csic.es
Hydrogen Bond (C-H···O)(4-methylphenyl)[1-(pentafluorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methanoneLinks molecules into a 3D network iucr.org

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Structure Probing

Electronic absorption spectroscopy is a valuable tool for investigating the electronic structure of this compound and its derivatives. The UV-Vis absorption profile is highly sensitive to the substitution pattern on the triazole ring.

The parent 1H-1,2,3-triazole molecule exhibits a gas-phase UV absorption spectrum dominated by a π → π* transition, with an absorption maximum around 206 nm. researchgate.net The introduction of substituents, such as a bromine atom and various aromatic groups, significantly alters the electronic properties and, consequently, the absorption spectrum. These modifications typically lead to the appearance of new absorption bands and a bathochromic (red) shift of the transitions to longer wavelengths.

For instance, studies on donor-acceptor systems incorporating the 1,2,3-triazole moiety reveal complex spectra with multiple absorption bands. In a series of 4-(Carbazolyl-R-benzoyl)-5-CF3-1H-1,2,3-triazole derivatives, the UV-Vis spectra in toluene (B28343) show well-defined maxima at approximately 290, 337, and 375 nm. acs.org These bands are attributed to an overlap of locally excited (LE) π → π* transitions within the donor (carbazole) and acceptor (benzoyl-triazole) fragments, as well as intramolecular charge-transfer (CT) transitions from the donor to the acceptor moiety. acs.org Theoretical simulations using Time-Dependent Density Functional Theory (TD-DFT) are often employed to corroborate the assignment of these electronic transitions and provide deeper insight into the electronic structure of the excited states. acs.orgbohrium.com

Table 2: Electronic Absorption Data for 1,2,3-Triazole and its Derivatives
Compound / Derivative ClassAbsorption Maxima (λmax)Solvent/PhaseAttributed Electronic Transition(s)Reference
1H-1,2,3-triazole~206 nmGas Phaseπ → π researchgate.net
4-(Carbazolyl-R-benzoyl)-5-CF3-1H-1,2,3-triazole derivatives~290 nm, ~337 nm, ~375 nmTolueneLocally Excited (LE) and Charge-Transfer (CT) acs.org
1-benzyl-4-(4-nitrophenyl)-1H-1,2,3-triazoleNot explicitly stated, but presence of nitro group suggests strong CT characterCDCl3 (for NMR)π → π and Intramolecular Charge-Transfer (CT) rsc.org

Theoretical and Computational Investigations on 4 Bromo 1h 1,2,3 Triazole

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental in understanding the electronic structure, stability, and reactivity of molecules like 4-bromo-1H-1,2,3-triazole. These computational methods provide insights into molecular properties that can be difficult to determine experimentally.

Density Functional Theory (DFT) Studies for Ground State Properties

Density Functional Theory (DFT) has become a principal method for investigating the ground state properties of molecular systems, including this compound and its derivatives. dnu.dp.uaniscpr.res.in DFT methods, such as B3LYP, are frequently used to optimize molecular geometries and calculate various electronic properties. dnu.dp.uaniscpr.res.in For instance, studies on related triazole systems have utilized DFT to determine optimized geometries, bond lengths, and bond angles, which are often in good agreement with experimental data from X-ray crystallography. nih.gov

Calculations on similar triazole derivatives have shown that the 1,2,3-triazole ring is typically planar. nih.gov The electronic properties, such as the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), can also be determined. acs.org For example, in some triazole derivatives, the HOMO is distributed over the electron-donating parts of the molecule, while the LUMO is located on the electron-accepting moieties, indicating potential for intramolecular charge transfer. acs.org The energy gap between the HOMO and LUMO (ΔE) is a key parameter derived from DFT calculations, providing insights into the molecule's kinetic stability and chemical reactivity. mdpi.com A larger energy gap generally suggests higher stability and lower reactivity. mdpi.com

DFT calculations can also provide information on dipole moments and molecular electrostatic potential (MEP), which are crucial for understanding intermolecular interactions. niscpr.res.inresearchgate.net

Table 1: Calculated Ground State Properties for a Representative 1,2,3-Triazole Derivative using DFT

PropertyCalculated Value
HOMO Energy-5.49 eV
LUMO Energy-2.42 eV
HOMO-LUMO Gap (ΔE)3.07 eV
Dipole Moment2.3 - 8.83 D
Note: The data presented are for illustrative purposes based on calculations for various 1,2,3-triazole derivatives and may not represent this compound specifically. niscpr.res.inacs.org

Ab Initio and Semi-Empirical Methods

Besides DFT, ab initio and semi-empirical methods also contribute to the understanding of triazole derivatives. Ab initio methods, such as coupled-cluster (e.g., CCSD(T)-F12), provide high-accuracy reference data for calibrating other computational methods. researchgate.net However, due to their computational cost, they are often used for smaller systems or as benchmarks.

Semi-empirical methods, like PM3 and RM1, offer a computationally less expensive alternative for studying larger molecular systems. nih.govscielo.br These methods have been used to optimize the geometry of triazole derivatives and to calculate electronic properties. nih.govsci-hub.se For instance, the RM1 method has been shown to provide reliable energetic and geometrical information for certain classes of triazoles. scielo.br While generally less accurate than DFT or high-level ab initio methods, semi-empirical calculations can still provide valuable qualitative insights and are useful for initial screenings of large numbers of compounds. nih.govscielo.br

Conformational Analysis and Tautomer Stability Studies

For this compound, two main tautomeric forms are possible: the 1H- and 2H-isomers. acs.org The position of the hydrogen atom on the triazole ring can significantly influence the molecule's properties and reactivity. acs.orgresearchgate.net Computational studies, often employing DFT, are crucial for determining the relative stabilities of these tautomers. researchgate.net Theoretical calculations on the parent 1,2,3-triazole have shown that the 2H-tautomer is more aromatic and stable than the 1H-tautomer. nih.gov

Conformational analysis, also performed using computational methods, helps to identify the most stable three-dimensional arrangement of the atoms in the molecule. For substituted triazoles, the orientation of the substituent groups can lead to different conformers with varying energies. nih.gov The combination of tautomer and conformer analysis provides a comprehensive picture of the potential energy surface of the molecule.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules by analyzing the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). numberanalytics.comnih.gov The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its capacity to accept electrons. researchgate.netresearchgate.net The energies and distributions of these orbitals are key to understanding chemical reactions.

The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is an important indicator of chemical reactivity and kinetic stability. mdpi.comresearchgate.net A small HOMO-LUMO gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a large gap indicates higher stability. mdpi.com FMO analysis can be used to predict the most likely sites for nucleophilic and electrophilic attack, as well as the feasibility and stereochemical outcomes of pericyclic reactions. numberanalytics.com

Table 2: Frontier Molecular Orbital Data for a Representative 1,2,3-Triazole Derivative

OrbitalEnergy (eV)
HOMO-8.163
LUMO1.3606
Energy Gap (ΔE)9.5236
Note: The data presented are for illustrative purposes based on calculations for a specific 1,2,3-triazole derivative and may not represent this compound specifically. niscpr.res.in

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and transition states. researchgate.netscielo.br

Energy Barriers and Reaction Pathways

A key aspect of mechanistic studies is the calculation of energy barriers (activation energies) for different reaction pathways. scielo.br The reaction is more likely to proceed through the pathway with the lowest energy barrier. For example, in the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a common method for synthesizing 1,2,3-triazoles, DFT calculations have been used to compare different proposed mechanisms and determine the most favorable reaction pathway. researchgate.netbeilstein-journals.org These studies have investigated the role of mononuclear versus binuclear copper intermediates and have calculated the activation free energies for the formation of different regioisomers. researchgate.netbeilstein-journals.org

Computational studies have also been employed to understand the regioselectivity of reactions. researchgate.net For instance, in the synthesis of halo-substituted triazoles, DFT calculations can predict whether the 1,4- or 1,5-disubstituted product will be favored. researchgate.net Distortion/interaction analysis along the reaction coordinate can further explain the origins of this selectivity. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. It provides a map of the electrostatic potential on the electron density surface, which is crucial for predicting and understanding a molecule's reactivity, intermolecular interactions, and the nature of its chemical bonds. The MEP is typically color-coded, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue representing areas of electron deficiency (positive potential, prone to nucleophilic attack). Green and yellow denote regions with intermediate or near-zero potential.

For this compound, while specific MEP studies are not widely available in the literature, analysis can be inferred from computational studies on analogous heterocyclic compounds. clockss.orgbohrium.com In a typical MEP analysis performed using Density Functional Theory (DFT) methods, such as with the B3LYP functional and a 6-311++G(d,p) basis set, the distribution of electrostatic potential across the molecule would be calculated. mdpi.com

It is anticipated that the MEP map of this compound would show the most negative potential (red regions) concentrated around the nitrogen atoms of the triazole ring due to their high electronegativity and the presence of lone pair electrons. These nitrogen atoms represent the primary sites for electrophilic attack and hydrogen bonding. Conversely, the hydrogen atom attached to the nitrogen (N-H) would exhibit a region of positive potential (blue), rendering it acidic and a potential hydrogen bond donor. The carbon atom attached to the bromine (C-Br) and the bromine atom itself would also be of interest. The electron-withdrawing nature of the bromine atom would influence the charge distribution on the triazole ring. The region around the bromine atom might exhibit both positive (along the C-Br bond axis, the "sigma-hole") and negative (around the equatorial region) potentials, making it capable of participating in halogen bonding.

In related studies on other triazole derivatives, MEP maps have been effectively used to identify and rationalize the sites of interaction with biological targets or other reactants. tandfonline.com For instance, in studies of 1,2,3,4-tetrahydroquinoline-triazole hybrids, the MEP map clearly illustrated the negative potential sites on the triazole ring nitrogen atoms, which were key to their biological activity. tandfonline.com

Prediction and Validation of Spectroscopic Parameters

Computational chemistry provides powerful methods for predicting spectroscopic parameters such as nuclear magnetic resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. These theoretical predictions are invaluable for interpreting experimental spectra and confirming molecular structures. The accuracy of these predictions is typically validated by comparing the calculated values with experimental data.

NMR Spectroscopy: Theoretical calculations of NMR spectra for 1,2,3-triazole derivatives are often performed using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. mdpi.comarkat-usa.org For this compound, ¹H and ¹³C NMR chemical shifts would be calculated and compared against known experimental values for validation. While a dedicated computational study for the parent this compound is not extensively documented, studies on its derivatives provide a template for such an analysis. For example, in a study on N-substituted 1,2,3-triazoles, GIAO/B3LYP calculations were used to unequivocally assign the structures of different regioisomers by comparing calculated and experimental chemical shifts. arkat-usa.org

Infrared (IR) Spectroscopy: Theoretical IR spectra are calculated by computing the vibrational frequencies of the molecule. DFT calculations can predict the frequencies and intensities of the fundamental vibrational modes. These calculated frequencies are often scaled by a factor to correct for anharmonicity and the limitations of the theoretical method, allowing for a more accurate comparison with experimental FT-IR spectra. researchgate.net For this compound, key vibrational modes would include the N-H stretch, C-H stretch, N=N and C=N stretching vibrations of the triazole ring, and the C-Br stretch. Computational studies on other triazoles have shown excellent agreement between scaled theoretical frequencies and experimental IR bands, aiding in the precise assignment of the observed spectral features. researchgate.net

Below is a hypothetical table comparing predicted and experimental spectroscopic data for this compound, based on typical results from related compounds.

Parameter Predicted Value (Computational) Experimental Value
¹H NMR (δ, ppm) Calculated using GIAO/DFTC5-H: ~8.0 ppm; N1-H: ~14.0 ppm
¹³C NMR (δ, ppm) Calculated using GIAO/DFTC4: ~100 ppm; C5: ~130 ppm
IR (ν, cm⁻¹) Calculated using DFTN-H stretch: ~3100-3200 cm⁻¹; N=N stretch: ~1200-1300 cm⁻¹; C-Br stretch: ~600-700 cm⁻¹
Note: Experimental values are approximate and based on data for similar triazole compounds. Precise computational values would require a specific DFT calculation.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of molecules, providing insights into their conformational dynamics, stability, and interactions with their environment (e.g., solvent or biological macromolecules). While specific MD simulation studies focused solely on this compound are not prominent in the literature, the methodology has been applied to various substituted triazoles to understand their dynamic properties. nih.gov

For instance, a study on the transient negative ion of 3-bromo-1H-1,2,4-triazole utilized quantum chemical calculations and molecular dynamics to explore its dissociation dynamics. nih.gov Such a study on this compound could reveal the stability of the C-Br bond, potential roaming of the bromine atom upon electron attachment, and fragmentation pathways. MD simulations can track the trajectories of atoms over time, revealing bond vibrations, rotations, and conformational changes. nih.gov

If this compound were to be studied as a ligand interacting with a protein, MD simulations would be crucial. These simulations could predict the stability of the ligand-protein complex, identify key intermolecular interactions (like hydrogen bonds and halogen bonds), and calculate the binding free energy. Studies on other triazole derivatives have used MD simulations to confirm the stability of docked complexes within protein active sites, providing a dynamic understanding of their inhibitory potential. bohrium.com

A typical MD simulation would involve:

System Setup: Placing the this compound molecule in a simulation box, often solvated with water molecules to mimic physiological conditions.

Equilibration: Allowing the system to relax to a stable temperature and pressure.

Production Run: Running the simulation for a set duration (nanoseconds to microseconds) to collect data on the molecule's movement.

Analysis: Analyzing the trajectory to understand properties like root-mean-square deviation (RMSD) to assess stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and interaction patterns over time.

Such simulations would provide a deeper understanding of the dynamic behavior of this compound beyond the static picture provided by methods like MEP mapping and geometry optimization.

Advanced Applications of 4 Bromo 1h 1,2,3 Triazole in Chemical Sciences

Role as a Key Building Block in Complex Organic Synthesis

The 1,2,3-triazole core is a significant scaffold in medicinal chemistry, agrochemicals, and materials science. nih.govsci-hub.se The introduction of a bromine atom at the 4-position of the 1H-1,2,3-triazole ring dramatically enhances its synthetic utility, providing a versatile handle for further functionalization.

4-bromo-1H-1,2,3-triazole serves as a crucial starting material for the synthesis of a wide array of complex heterocyclic systems. The reactivity of the carbon-bromine bond allows for its substitution with various nucleophiles and its participation in cross-coupling reactions, leading to the formation of more elaborate molecular architectures.

For instance, research has demonstrated the use of 4-bromoacetyl-1,2,3-triazoles in reactions with amines and phenols to generate novel heterocyclic structures. researchgate.net In one unexpected outcome, the reaction of 4-bromoacetyl-1H-1,2,3-triazole with benzylamine (B48309) yielded a pyrazine (B50134) derivative, showcasing the potential for complex, one-pot transformations. researchgate.net Furthermore, these bromo-triazole precursors can be used to synthesize heterocycles containing both 1,2,3-triazole and pyrazole (B372694) moieties, which are of interest for their potential biological activities. researchgate.net

The versatility of this compound extends to its role in the construction of linked heterocyclic systems. A one-pot, three-step protocol has been developed for the synthesis of polysubstituted 4-(5-(trifluoromethyl)-1H-pyrazol-4-yl)-1H-1,2,3-triazoles, starting from 4-bromo-5-(trifluoromethyl)-1H-pyrazoles. rsc.org This sequence involves a Sonogashira cross-coupling, desilylation, and a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), highlighting the strategic importance of the bromo-substituted precursor. rsc.org

A significant challenge in triazole chemistry is the control of regioselectivity during substitution reactions. The bromine atom in 4-bromo-1H-1,2,3-triazoles plays a pivotal role in directing the regioselective synthesis of polysubstituted triazoles.

One notable strategy involves the bromo-directed N-2 alkylation of NH-1,2,3-triazoles. The reaction of 4-bromo-NH-1,2,3-triazoles with alkyl halides in the presence of a base like potassium carbonate selectively yields 2-substituted 4-bromo-1,2,3-triazoles. organic-chemistry.org The bromine atom can then be further manipulated. For example, it can be removed via hydrogenation to produce 2,4-disubstituted triazoles or participate in Suzuki cross-coupling reactions to afford 2,4,5-trisubstituted triazoles. organic-chemistry.org This methodology provides a general and efficient route to a variety of polysubstituted triazoles. organic-chemistry.org

The following table summarizes key reactions and products derived from this compound and its derivatives:

Starting MaterialReagents and ConditionsProduct TypeReference
4-bromo-NH-1,2,3-triazolesAlkyl halides, K2CO3, DMF2-substituted 4-bromo-1,2,3-triazoles organic-chemistry.org
2-substituted 4-bromo-1,2,3-triazolesH2, Pd/C2,4-disubstituted 1,2,3-triazoles organic-chemistry.org
2-substituted 4-bromo-1,2,3-triazolesArylboronic acids, Pd catalyst (Suzuki coupling)2,4,5-trisubstituted 1,2,3-triazoles organic-chemistry.org
4-bromoacetyl-1H-1,2,3-triazoleBenzylamine2,5-bis(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)pyrazine researchgate.net
4-bromo-5-(trifluoromethyl)-1H-pyrazolesEthynyltrimethylsilane, Pd(0) catalyst (Sonogashira coupling), desilylation, azide (B81097) (CuAAC)4-(5-(trifluoromethyl)-1H-pyrazol-4-yl)-1H-1,2,3-triazoles rsc.org

Precursor for Advanced Functionalized Heterocycles

Applications in Materials Science and Engineering

The unique electronic and structural properties of the 1,2,3-triazole ring, combined with the synthetic versatility of its bromo-derivative, have led to its increasing use in the development of advanced materials. nih.gov

The "click" chemistry reaction, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a cornerstone of modern polymer synthesis, and this compound derivatives are valuable components in this field. acs.orgscielo.br The triazole unit can act as a stable and robust linker in polymer chains. The bromo-functionality provides a site for post-polymerization modification, allowing for the introduction of various functional groups to tailor the polymer's properties.

For instance, polymers functionalized with triazole moieties have been explored for various applications. The ability to create well-defined polymer architectures through click chemistry enables the development of materials with specific thermal, mechanical, and electronic properties. beilstein-journals.org

1,2,3-Triazole derivatives are recognized as blue-emitting chromophores and have found applications in optoelectronic devices due to their photostability. rsc.org They can serve as fluorescent brightening agents and as components in materials for organic light-emitting diodes (OLEDs). rsc.org The donor-acceptor properties of certain triazole-based molecules make them suitable for use in these devices. rsc.org

Research has shown that triazole-containing compounds can be used as host materials in OLEDs. acs.org For example, 1H-1,2,3-triazole-cored donor-acceptor compounds have been synthesized and investigated as blue emitters for doping-free electroluminescence devices. acs.org Furthermore, triazole-linked carbazole-benzothiadiazole donor-acceptor systems have been developed, with some exhibiting photoluminescence quantum yields approaching 100%, making them promising candidates for emissive layers in OLEDs. mdpi.com

The nitrogen atoms of the 1,2,3-triazole ring are capable of coordinating with metal ions, making triazole derivatives excellent ligands in coordination chemistry. researchgate.netrsc.org This has led to their use in the construction of metal-organic frameworks (MOFs), which are porous materials with applications in gas storage, separation, and catalysis.

The homocoupling of 4-bromo-1,2,3-triazoles under Suzuki-Miyaura reaction conditions can lead to the formation of bidentate ligands, which are crucial for the synthesis of coordination polymers and MOFs. mdpi.com The ease of synthesis and functionalization of triazole-based ligands through reactions like the CuAAC allows for the design of a wide variety of metal complexes with tailored properties. rsc.org These complexes are being explored for applications in light-emitting devices and solar energy conversion. rsc.org

Optoelectronic Materials and Devices

Development of Catalytic Systems and Ligands

The 1,2,3-triazole scaffold is a cornerstone in modern coordination chemistry and catalysis, largely due to the advent of "click chemistry," which allows for its straightforward and regioselective synthesis. mdpi.comrsc.org The presence of nitrogen atoms provides coordination sites for metal ions, while the carbon backbone can be readily functionalized, making triazoles highly adaptable ligand components. uq.edu.au

Precursors for N-Heterocyclic Carbene (NHC) Ligands

While direct applications of this compound as a precursor for N-heterocyclic carbene (NHC) ligands are not extensively documented in the provided results, the synthesis of 1,2,3-triazole-based NHCs, also known as mesoionic carbenes (MICs) or "click carbenes," is a well-established field. rsc.orgacs.orgresearchgate.net The general route to these carbenes involves the alkylation of a 1,2,3-triazole at the N3 position to form a triazolium salt. researchgate.netresearchgate.net Subsequent deprotonation of the C5 proton generates the carbene, which can then be coordinated to a transition metal. rsc.orgresearchgate.net

The synthesis typically starts with a 1,4-disubstituted 1,2,3-triazole, which can be prepared via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). rsc.orgresearchgate.net The resulting triazolium salts are precursors to abnormal NHCs where the carbene center is at the C4 or C5 position. rsc.orgresearchgate.net These mesoionic carbenes are noted for being strong electron donors, even more so than some traditional NHCs. researchgate.net The versatility of the CuAAC reaction allows for the introduction of a wide variety of substituents, enabling the fine-tuning of the steric and electronic properties of the resulting NHC ligands for applications in catalysis. rsc.orgiucr.org

Triazole-Based Ligands in Metal-Catalyzed Reactions

The 1,2,3-triazole moiety is a versatile component in the design of ligands for a wide array of metal-catalyzed reactions. rsc.orgrecercat.cat The nitrogen atoms of the triazole ring can coordinate to metal centers, acting as effective donors comparable to pyridine (B92270) or imidazole-based ligands. rsc.org The modular synthesis of these ligands via click chemistry facilitates the creation of diverse ligand architectures, including monodentate, bidentate, and polydentate systems. uq.edu.aursc.orgrecercat.cat

For instance, pyridine-appended triazole-based mono- and bisphosphines have been synthesized and their coordination chemistry with palladium(II) and platinum(II) has been explored. rsc.org These complexes have demonstrated catalytic activity in reactions such as the α-alkylation of acetophenones. rsc.org Similarly, water-soluble copper(I)-NHC complexes have been employed as efficient catalysts for multicomponent click reactions to synthesize various 1,2,3-triazoles in aqueous media. rsc.org The functionalization of the triazole ring, often achieved through reactions involving a bromo-substituted precursor, allows for the attachment of other coordinating groups, leading to the formation of chelating ligands. uq.edu.aursc.org The resulting metal complexes have found use in a variety of catalytic transformations, including Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira coupling reactions. researchgate.net

Table 1: Examples of Metal-Catalyzed Reactions Using Triazole-Based Ligands
Reaction TypeMetal CatalystLigand TypeReference
α-alkylation of acetophenonePalladium(II)Pyridine-appended triazole-based phosphines rsc.org
Multicomponent Click ReactionCopper(I)N-Heterocyclic Carbene (NHC) rsc.org
Suzuki-Miyaura CouplingPalladium(II)Triazolylidene researchgate.net
Mizoroki-Heck CouplingPalladium(II)Triazolylidene researchgate.net

Applications in Agrochemical Design and Development

The 1,2,3-triazole ring is a prominent scaffold in the design of modern agrochemicals due to its favorable physicochemical properties and synthetic accessibility. a2bchem.comscielo.brfrontiersin.org The stability of the triazole ring and its ability to engage in various non-covalent interactions make it a desirable component in bioactive molecules. frontiersin.orgmdpi.com The use of this compound and its derivatives provides a key entry point for the structural elaboration needed to create new agrochemical candidates.

Research has shown that 1,2,3-triazole derivatives can be synthesized and evaluated for their phytotoxic activity. For example, a series of 1,2,3-triazoles bearing halogenated benzyl (B1604629) moieties were synthesized using the CuAAC reaction as the key step. scielo.br These compounds were found to interfere with the germination and growth of various plant species. scielo.br The bromine atom on the triazole ring can be a site for further functionalization or can be incorporated into the final molecule to modulate its biological activity. For instance, in a series of novel 1,2,4-triazole (B32235) derivatives designed as fungicides, a compound containing a 4-bromo-2-chlorophenoxy moiety exhibited broad-spectrum antifungal activity. researchgate.net The synthesis of such complex molecules often involves the strategic use of halogenated building blocks, including brominated triazoles, to construct the desired molecular framework. frontiersin.org

Table 2: Selected Agrochemical-Related Compounds Incorporating a Triazole Moiety
Compound ClassKey Structural FeatureTargeted ApplicationReference
1,2,3-Triazoles with halogenated benzyl groupsHalogenated benzyl substituentPhytotoxic agents (Herbicides) scielo.br
1,2,4-Triazole derivativesOxime ether and phenoxy pyridinyl moietyFungicides researchgate.net
1H-1,2,3-triazole-4-carboxamidesSubstituted bromo groupPXR antagonists (potential to mitigate adverse drug responses) nih.gov

Supramolecular Chemistry and Self-Assembly Processes

The distinct electronic features of the 1,2,3-triazole ring, including a significant dipole moment and the capacity for hydrogen bonding and π-π stacking interactions, make it a valuable component in supramolecular chemistry. mdpi.com These interactions can drive the self-assembly of triazole-containing molecules into well-defined nanostructures.

Future Research Directions and Perspectives on 4 Bromo 1h 1,2,3 Triazole Chemistry

Exploration of Novel and Sustainable Synthetic Routes

The development of environmentally benign and efficient synthetic methodologies for 4-bromo-1H-1,2,3-triazole and its derivatives is a paramount objective. Current synthetic strategies, while effective, often present drawbacks that future research aims to overcome.

Key Future Directions:

Catalyst Development: A shift towards more sustainable and cost-effective catalytic systems is anticipated. While copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone for 1,4-disubstituted triazole synthesis, research into alternative metal catalysts (e.g., palladium, ruthenium) and metal-free protocols is growing. organic-chemistry.orgiosrjournals.org For instance, a process-controlled copper-catalyzed method has been reported for the regiodivergent synthesis of 4-bromo- and 5-bromo-1,2,3-triazoles. acs.org

Green Chemistry Principles: The adoption of green chemistry principles will be central. This includes the use of aqueous media or other environmentally friendly solvents, minimizing waste, and designing one-pot, multi-component reactions that increase atom economy. researchgate.net Research into solventless reactions, such as using choline (B1196258) azide (B81097) for benzyl (B1604629) azide synthesis, exemplifies this trend. researchgate.net

Novel Precursors and Pathways: Exploration of new starting materials and reaction pathways will broaden the synthetic toolkit. One reported route involves the synthesis of 4-aryl-1H-1,2,3-triazoles from anti-3-aryl-2,3-dibromopropanoic acids and sodium azide using copper(I) iodide. iosrjournals.org Another innovative approach is a palladium-catalyzed synthesis from alkenyl halides and sodium azide, representing a new reactivity pattern. organic-chemistry.org

Unveiling New Reactivity Patterns and Selectivity Control

The this compound scaffold possesses distinct reactive sites, primarily the C-Br bond and the N-H bond, which allow for diverse chemical modifications. A deeper understanding and control of its reactivity are crucial for synthesizing complex molecular architectures.

Key Future Directions:

Functionalization Strategies: The bromine atom is an excellent handle for post-triazole functionalization, particularly through cross-coupling reactions (e.g., Suzuki, Sonogashira). Future work will focus on expanding the scope of these reactions to introduce a wider variety of substituents. frontiersin.org

Regioselectivity: Controlling the regioselectivity of the initial triazole formation and subsequent functionalization remains a key challenge. Traditional Huisgen 1,3-dipolar cycloadditions yield mixtures of 1,4- and 1,5-isomers, but catalyst development (copper for 1,4-isomers, ruthenium for 1,5-isomers) has provided significant control. acs.org Future research will aim for even more precise control, potentially through novel catalyst design or by using sterically bulky groups to direct the reaction. acs.org

Exploring Tautomerism: The tautomeric nature of the 1H-1,2,3-triazole ring, where the proton can migrate between nitrogen atoms, influences its reactivity. researchgate.net Advanced studies will seek to better understand and exploit this behavior to control reaction outcomes.

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch synthesis to continuous flow and automated platforms offers transformative potential for the synthesis of this compound and its analogs. These technologies promise enhanced efficiency, safety, and scalability.

Key Future Directions:

Continuous-Flow Synthesis: Flow chemistry enables precise control over reaction parameters, improves safety when handling potentially hazardous reagents like azides, and facilitates rapid optimization and scale-up. beilstein-journals.orgsci-hub.se Researchers have already reported flow-based processes for triazole synthesis, including metal-free and azide-free conditions. sci-hub.se

Automated Platforms: Integrating flow reactors with automated synthesis platforms allows for high-throughput screening of reaction conditions and the rapid generation of compound libraries. nih.govmpg.de This is particularly valuable for drug discovery and materials science, where large numbers of derivatives need to be synthesized and tested. nih.gov

Multi-step Synthesis: Developing telescoped, multi-step flow processes where intermediates are generated and used in situ without isolation will significantly streamline the synthesis of complex triazole-containing molecules, reducing waste and synthesis time. mpg.de

Expansion of Applications in Emerging Technologies

The unique electronic properties and stable heterocyclic structure of the 1,2,3-triazole ring make it an attractive building block for a wide range of advanced materials and technologies, extending far beyond its established use in pharmaceuticals.

Key Future Directions:

Materials Science: The triazole moiety is being explored for applications in materials science, including its use as corrosion inhibitors, in the development of dyes, and as photostabilizers. frontiersin.orgresearchgate.net A recent study highlighted novel sulfonamide-1,2,3-triazoles as effective corrosion inhibitors for steel. researchgate.net

Organic Electronics: The electron-rich nature and high stability of the triazole ring are advantageous for applications in organic electronics. Future research could focus on incorporating this compound derivatives into organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as components in fluorescent sensors. acs.org

Biomedical Applications: While the triazole core is present in several approved drugs, research continues to uncover new therapeutic potential. nih.gov The 4-bromo substituent provides a key site for modification to optimize biological activity, as seen in the development of potent inhibitors for targets like the pregnane (B1235032) X receptor (PXR). nih.gov

Synergistic Combination of Experimental and Computational Approaches

The integration of computational chemistry with experimental synthesis and characterization provides a powerful paradigm for accelerating research in this compound chemistry.

Key Future Directions:

Reaction Mechanism and Prediction: Computational methods like Density Functional Theory (DFT) can be used to elucidate complex reaction mechanisms, predict the stability of intermediates and transition states, and rationalize observed reactivity and selectivity. researchgate.net

In Silico Screening: Computational tools are increasingly used for in silico screening of pharmacokinetic profiles (ADME - Absorption, Distribution, Metabolism, and Excretion) and for predicting properties like lipophilicity, which are crucial in drug design. nih.gov

Molecular Docking: In drug discovery, molecular docking studies help to visualize and understand how triazole derivatives bind to biological targets, guiding the design of more potent and selective compounds. frontiersin.orgresearchgate.net This synergy allows for a more rational, hypothesis-driven approach to molecular design, saving time and resources.

Advanced Characterization Techniques for Intricate Structural Features

As synthetic chemists create increasingly complex molecules derived from this compound, the need for sophisticated analytical techniques to unambiguously determine their structures becomes critical.

Key Future Directions:

Multi-dimensional NMR: While 1H and 13C NMR are standard, complex structures will necessitate the use of advanced 2D NMR techniques (e.g., COSY, HSQC, HMBC) to confirm connectivity and elucidate subtle structural details. ijsr.net

X-ray Crystallography: Single-crystal X-ray diffraction remains the definitive method for determining the three-dimensional structure of crystalline compounds, providing precise information on bond lengths, angles, and stereochemistry. researchgate.net

Spectroscopic and Spectrometric Analysis: The combination of Fourier-transform infrared spectroscopy (FT-IR) for functional group identification and high-resolution mass spectrometry (HRMS) for precise molecular formula determination is essential for the comprehensive characterization of new compounds. frontiersin.org

Table of Reaction Conditions for Triazole Synthesis

Catalyst/ReagentBaseSolventKey FeatureReference
Pd(OAc)₂K₂CO₃THF:H₂OSuzuki-Miyaura cross-coupling on a triazole derivative. frontiersin.org
CuI-MeOH/H₂ORegiodivergent synthesis of 4-bromo- and 5-bromotriazoles. acs.org
CuICs₂CO₃DMSOSynthesis from anti-3-aryl-2,3-dibromopropanoic acids. iosrjournals.org
Copper PowderDIEA + HOAcCH₂Cl₂Continuous-flow synthesis at room temperature. beilstein-journals.org
Metal-freeAcetic Acid-Flow synthesis via 1,3-dipolar cycloaddition. sci-hub.se

Q & A

Q. What are the optimized synthetic routes for 4-bromo-1H-1,2,3-triazole derivatives, and how can reaction yields be improved?

  • Methodological Answer : A common approach involves nucleophilic substitution or cyclization reactions. For example, this compound derivatives can be synthesized by reacting hydrazide precursors with substituted aldehydes in polar solvents like DMSO under reflux (18–24 hours), followed by crystallization in ethanol/water mixtures. Yields (~65%) can be enhanced by optimizing stoichiometry, reaction time, and solvent polarity. Post-synthetic modifications, such as Schiff base formation with benzaldehyde derivatives, require catalytic acetic acid and controlled reflux conditions (4 hours) .

Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from its isomers or derivatives?

  • Methodological Answer :
  • 1H NMR : The triazole proton typically resonates at δ 7.8–8.2 ppm. Bromine substitution at the 4-position deshields adjacent protons, causing splitting patterns (e.g., doublets at δ 5.0–5.2 ppm for benzyl groups in 1-benzyl-4-(4-bromophenyl) derivatives) .
  • 13C NMR : The C-Br carbon appears at ~110–120 ppm. Aromatic carbons adjacent to bromine show distinct shifts (e.g., 4-bromo substituents on phenyl rings resonate at ~130 ppm) .
  • IR : Stretching vibrations for C-Br occur at 550–650 cm⁻¹, while triazole ring C=N/C-N bands appear at 1450–1600 cm⁻¹ .

Q. What are the key stability considerations for this compound under varying pH and temperature conditions?

  • Methodological Answer :
  • Thermal Stability : Decomposition occurs above 200°C, as observed in differential scanning calorimetry (DSC) studies. Avoid prolonged heating during synthesis.
  • pH Sensitivity : The triazole ring is stable in neutral to mildly acidic conditions but hydrolyzes under strong alkaline conditions (pH > 10). Storage in anhydrous environments is recommended .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the structural assignment of this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL or WinGX provides precise bond lengths and angles. For example, in 1-[4-bromo-2-(trifluoromethoxy)phenyl]-3-methyl-1H-1,2,4-triazole, the dihedral angle between the triazole and benzene rings is 23.17°, confirming non-planarity. Hydrogen bonding (e.g., C–H···N interactions) and packing motifs can also be analyzed to explain solubility and stability .

Q. What computational methods elucidate the photolytic decomposition pathways of this compound?

  • Methodological Answer : Multiconfigurational CASPT2/CASSCF simulations reveal excited-state dynamics. For 1H-1,2,3-triazole derivatives, photolysis involves conical intersections between S₁ and S₀ states, leading to N–Br bond cleavage. Non-adiabatic molecular dynamics (NAMD) predicts dominant pathways (e.g., bromine radical formation) under UV irradiation .

Q. How do electronic effects of the bromine substituent influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Bromine acts as a leaving group in Suzuki-Miyaura couplings. Pd-catalyzed reactions with phenylboronic acids proceed efficiently in green solvents (e.g., ethanol/water) at room temperature, achieving >80% yields. The electron-withdrawing nature of bromine enhances oxidative addition rates, while steric effects at the 4-position dictate regioselectivity .

Q. What strategies mitigate contradictions in biological activity data for this compound derivatives?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) : Compare MIC (Minimum Inhibitory Concentration) values against Gram-positive/-negative bacteria. For example, derivatives with electron-withdrawing groups (e.g., nitro, trifluoromethyl) show enhanced antimicrobial activity .
  • Crystallographic Validation : Confirm molecular conformation via SCXRD to rule out structural misassignment .

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